

3-Chloro-4-methoxyphenylboronic acid molecular weight and formula

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Compound of Interest

Compound Name: 3-Chloro-4-methoxyphenylboronic acid

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An In-depth Technical Guide to **3-Chloro-4-methoxyphenylboronic Acid**: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

3-Chloro-4-methoxyphenylboronic acid is a specialized arylboronic acid that has become an invaluable building block in modern organic synthesis and medicinal chemistry.^[1] Characterized by a phenyl ring substituted with chloro, methoxy, and boronic acid functional groups, this compound offers a unique combination of reactivity and stability. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient construction of carbon-carbon bonds.^{[1][2]} The presence of the electron-withdrawing chlorine and electron-donating methoxy groups on the aromatic ring provides chemists with a tool to fine-tune the electronic properties and steric profile of target molecules, making it a strategic choice in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.^{[1][3]} This guide serves as a technical resource for researchers and drug development professionals, offering in-depth insights into its properties, synthesis, and critical applications.

Physicochemical and Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. **3-Chloro-4-methoxyphenylboronic acid** is typically a white to off-white crystalline solid that is stable under standard laboratory conditions, although like many boronic acids, it

can exist in equilibrium with its cyclic anhydride trimer, the corresponding boroxine.[\[1\]](#)[\[2\]](#)[\[4\]](#) This is a critical consideration for quantitative applications, as the presence of the anhydride can affect stoichiometry.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ BClO ₃	[1] [5] [6]
Linear Formula	ClC ₆ H ₃ (OCH ₃)B(OH) ₂	[2]
Molecular Weight	186.40 g/mol	[1] [2] [6]
CAS Number	175883-60-0	[1] [2] [5]
Appearance	White to off-white crystalline powder	[1]
Melting Point	238-242 °C (lit.)	[1] [2] [6] [7]
Solubility	Soluble in methanol	[6]
pKa	7.93 ± 0.10 (Predicted)	[6]

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C3 -- C4 [style=bold];
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C5 -- C6 [style=bold];
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C4 -- O3;
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// Invisible nodes for double bond placement
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C3 -- p2 [style=invis];
C4 -- p2 [style=invis];
```

```
C5 -- p3 [style=invis];
C6 -- p3 [style=invis];
}
```

Caption: 2D Structure of **3-Chloro-4-methoxyphenylboronic acid**.

Synthesis and Purification Protocol

Theoretical Basis: The standard synthesis of arylboronic acids often involves an organometallic pathway. A common and effective method is the reaction of an aryl halide or a lithiated arene with a trialkyl borate, followed by acidic hydrolysis. For **3-Chloro-4-methoxyphenylboronic acid**, a plausible route starts from a suitably substituted benzene derivative which is lithiated and then quenched with a borate ester.^{[8][9]}

Experimental Protocol: Synthesis via Lithiation-Boration

- **Reaction Setup:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the starting material, 2-chloro-4-bromoanisole, and an anhydrous ether solvent such as THF under a nitrogen atmosphere.
- **Lithiation:** The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction is stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.
- **Boration:** Triisopropyl borate is then added dropwise at -78 °C. This electrophilic quench forms the boronate ester intermediate. The choice of a bulky borate ester can sometimes improve yields by minimizing side reactions.
- **Hydrolysis:** After stirring for several hours, the reaction is allowed to warm to room temperature. It is then carefully quenched by the slow addition of an aqueous acid solution (e.g., 2M HCl). This step hydrolyzes the boronate ester to the desired boronic acid.
- **Workup and Isolation:** The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

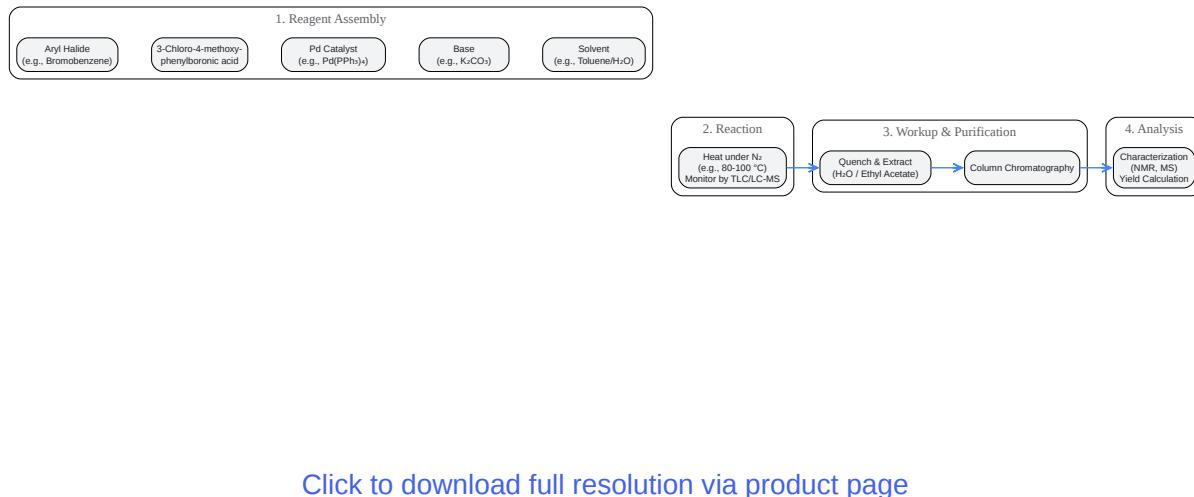
- Purification: The crude solid is often contaminated with its anhydride (boroxine). For applications requiring high purity, recrystallization from a suitable solvent system (e.g., water or an acetone/hexane mixture) is crucial.[4] This process breaks down the boroxine and yields the pure monomeric boronic acid. The purity should be confirmed by NMR spectroscopy and melting point analysis.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **3-Chloro-4-methoxyphenylboronic acid** is its role as a coupling partner in the Suzuki-Miyaura reaction.[1][10] This Nobel Prize-winning methodology is a cornerstone of modern synthesis due to its mild conditions, functional group tolerance, and commercial availability of reagents.

Mechanistic Insight: The reaction is catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or vinyl halide/triflate).
- Transmetalation: In the presence of a base, the boronic acid forms a boronate salt, which then transfers its organic group (the 3-chloro-4-methoxyphenyl moiety) to the palladium center.
- Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.



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Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Synthesis of a Biaryl Compound

- **Vessel Preparation:** To a dry Schlenk flask, add **3-Chloro-4-methoxyphenylboronic acid** (1.2 equivalents), the desired aryl halide (1.0 equivalent), and a base such as potassium carbonate (3.0 equivalents).^[4]
- **Catalyst Addition:** Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%). The solid components are briefly mixed.
- **Solvent Addition:** A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1), is added via cannula. Degassing is critical to prevent oxidation and deactivation of the $\text{Pd}(0)$ catalyst.
- **Reaction Execution:** The flask is sealed and heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
- **Product Isolation:** After cooling, the reaction mixture is diluted with water and extracted several times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over Na_2SO_4 , and concentrated.

- Self-Validation: The resulting crude product is purified by flash column chromatography on silica gel. The structure and purity of the final biaryl product are confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry to validate the outcome.

Broader Applications in Research and Development

Beyond its prevalence in Suzuki coupling, this reagent is a reactant for a variety of other transformative reactions.[\[2\]](#)

- Drug Discovery: It serves as a key intermediate in synthesizing compounds with potential therapeutic value, including anti-cancer agents and microtubule inhibitors.[\[1\]](#)[\[2\]](#) The boronic acid functional group itself can be a pharmacophore, capable of forming reversible covalent bonds with enzyme active sites, a strategy famously employed by the proteasome inhibitor drug Bortezomib.[\[11\]](#)
- Agrochemicals: It is used to produce complex herbicides and pesticides, where the specific substitution pattern is crucial for biological activity.[\[1\]](#)[\[8\]](#)
- Material Science: The compound is employed in the synthesis of advanced polymers and organic materials where the precise arrangement of aromatic units influences the final properties, such as conductivity or photoluminescence.[\[1\]](#)
- Other Catalytic Reactions: It is also utilized in copper-catalyzed N-arylation, rhodium-catalyzed arylations, and Heck-type reactions, demonstrating its versatility across different catalytic systems.[\[2\]](#)[\[10\]](#)

Safety, Handling, and Storage

As a professional-grade laboratory chemical, **3-Chloro-4-methoxyphenylboronic acid** requires careful handling.

- Hazard Profile: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[7\]](#)[\[12\]](#)
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, nitrile gloves, and a lab coat, is mandatory.[\[2\]](#)[\[5\]](#) When handling the powder outside of a fume hood, a dust mask or respirator (e.g., N95) is recommended.[\[2\]](#)

- Handling Procedures: Avoid generating dust.[13] Use in a well-ventilated area, preferably within a chemical fume hood. After handling, wash hands thoroughly.[5][13]
- Storage: To ensure long-term stability and prevent degradation or boroxine formation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][13] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against moisture and air.[13]

Conclusion

3-Chloro-4-methoxyphenylboronic acid is more than a simple chemical intermediate; it is a highly versatile and enabling tool for modern chemical synthesis. Its predictable reactivity in Suzuki-Miyaura coupling, combined with the modulating effects of its chloro and methoxy substituents, provides chemists with a reliable method for constructing complex molecular architectures. From pioneering new cancer therapies to developing next-generation materials, the applications of this powerful building block continue to expand, cementing its role as a staple reagent in research and development laboratories worldwide.

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